Solabegron is a synthetic compound classified as a β3-adrenergic receptor agonist. It acts by selectively binding to and activating β3-adrenergic receptors found on the surface of various cell types. Its primary application in scientific research is to investigate the physiological role of β3-adrenergic receptors and explore its therapeutic potential, particularly in the context of overactive bladder (OAB) [, , ].
Solabegron belongs to the class of drugs known as beta-3 adrenergic receptor agonists. These compounds are characterized by their ability to selectively activate the beta-3 adrenergic receptors, which play a crucial role in regulating bladder function and gastrointestinal motility. Solabegron has shown promise in clinical trials, demonstrating significant efficacy in reducing symptoms associated with overactive bladder and improving quality of life in patients .
The synthesis of solabegron involves several chemical reactions that lead to the formation of its complex molecular structure. The synthesis process typically includes:
Specific technical details regarding reaction conditions (e.g., temperature, pressure, solvent systems) are often proprietary but generally involve standard organic synthesis methodologies adapted for the specific functional groups present in solabegron .
Solabegron has a molecular formula of and a molar mass of approximately 410.90 g/mol. The structure can be described as follows:
The three-dimensional structure can be visualized using computational chemistry software that models molecular interactions and conformations.
Solabegron participates in various chemical reactions, particularly those involving receptor binding and activation:
The mechanism of action of solabegron is centered around its role as an agonist for the beta-3 adrenergic receptor:
Clinical studies have shown that solabegron effectively reduces urinary frequency and urgency compared to placebo treatments.
Solabegron's physical and chemical properties include:
These properties are critical for formulation development and ensuring consistent therapeutic efficacy.
Solabegron is primarily being explored for:
Solabegron was originally discovered and synthesized by GlaxoSmithKline, as evidenced by the patent US10065922B2 covering its zwitterionic form and synthesis methods. This patent details novel crystalline forms and processes for preparing high-purity solabegron, emphasizing its stability and suitability for pharmaceutical formulations [1]. In March 2011, development rights were acquired by AltheRx Pharmaceuticals, which advanced the compound into Phase II clinical trials for overactive bladder (OAB) and irritable bowel syndrome (IBS) [4] [5]. Key patents (e.g., US12059409B1) later emerged for modified-release formulations using polymers like polyethylene glycol (PEG) and hydroxypropyl methylcellulose, aiming to optimize pharmacokinetics and reduce dosing frequency [9]. Despite promising Phase II results, solabegron's development status remains ambiguous; some sources list it as "discontinued" in databases, while others note ongoing preparations for larger trials as of 2025 [5] [6].
Table 1: Key Physicochemical Properties of Solabegron
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₂₃H₂₃ClN₂O₃ | Calculated from structure |
Molecular Weight | 410.90 g/mol | Monoisotopic mass |
Chiral Center | (R)-enantiomer active | Stereoselective synthesis [1] |
Aqueous Solubility | ≥ 33.33 mg/mL in DMSO | In vitro assays [10] |
Primary Mechanism | β3-AR agonism (EC₅₀ = 22 nM) | CHO cells expressing human β3-AR [10] |
Solabegron targets β3-ARs highly expressed in the detrusor smooth muscle of the bladder and enteric neurons of the gastrointestinal tract. Activation of these receptors induces smooth muscle relaxation, increasing bladder capacity and reducing urgency in OAB. In IBS, it modulates visceral afferent sensitivity and pain signaling via somatostatin release [4] [6].
Table 2: Clinical Efficacy of Solabegron in Phase II Trials
Therapeutic Area | Trial Size | Key Efficacy Outcomes | Significance vs. Placebo |
---|---|---|---|
Overactive Bladder | 258 women | ↓ 27% incontinence episodes; ↑ 18% voided volume | p=0.025 [8] |
Irritable Bowel Syndrome | 102 patients | ↓ Abdominal pain; ↑ Quality-of-life scores | Significant [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: